Methyl2-amino-2-(3-bromo-5-methylphenyl)acetatehydrochloride
Description
Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride is a synthetic organic compound characterized by a phenylacetate ester backbone substituted with a bromine atom at the 3-position and a methyl group at the 5-position of the aromatic ring. The molecule also features an amino group at the benzylic position and a methyl ester moiety, which is protonated as a hydrochloride salt to enhance solubility. The bromine substituent may influence lipophilicity and metabolic stability, while the methyl group could modulate steric interactions with biological targets.
Properties
Molecular Formula |
C10H13BrClNO2 |
|---|---|
Molecular Weight |
294.57 g/mol |
IUPAC Name |
methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-6-3-7(5-8(11)4-6)9(12)10(13)14-2;/h3-5,9H,12H2,1-2H3;1H |
InChI Key |
IOZNAFQTOPNVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(C(=O)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Bromination of Methyl 2-Aminobenzoate Derivatives
The core step involves selective bromination of methyl 2-aminobenzoate or related intermediates. This is typically achieved using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to introduce bromine at the meta-position relative to the amino group, yielding methyl 3-bromo-5-methyl-2-aminobenzoate.
- Reagents: N-bromosuccinimide (NBS), acetic acid or carbon tetrachloride as solvent.
- Conditions: Reflux at 60–80°C, with radical initiators like AIBN if necessary.
- Yield: High selectivity and yields (>85%) reported in literature, with minimal polybromination.
Formation of the Acetic Acid Derivative
The brominated aromatic amine undergoes acylation with chloroacetic acid derivatives to form the corresponding acetic acid intermediates. This step often employs reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to convert the carboxylic acid to acyl chlorides, which then react with amino groups to form amides or esters.
- Reagents: Thionyl chloride or POCl₃.
- Conditions: Reflux at 80–100°C, with excess reagents to drive conversion.
- Outcome: Formation of methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate with high purity.
Esterification and Purification
The esterification of the intermediate acids with methanol is performed under reflux, often catalyzed by sulfuric acid or p-toluenesulfonic acid, to produce methyl esters. This process is optimized for industrial scale by employing continuous flow reactors, which improve yield, safety, and process control.
- Reagents: Excess methanol, catalytic sulfuric acid.
- Conditions: Reflux at 65–70°C for 4–6 hours.
- Purification: Recrystallization or chromatography to isolate the methyl ester with high enantiomeric purity.
Industrial Production Considerations
The synthesis pathway is adapted for large-scale manufacturing by integrating continuous flow chemistry, which offers better heat management, reaction efficiency, and scalability. The key steps—bromination, acylation, and esterification—are optimized for high yield and minimal by-products.
Process Flow Diagram
| Step | Reagents | Conditions | Purpose | Yield (%) |
|---|---|---|---|---|
| 1 | Methyl 2-aminobenzoate + NBS | Reflux, 60°C | Bromination at meta-position | 85–90 |
| 2 | Brominated intermediate + chloroacetic acid derivatives | Reflux, 80°C | Acylation to form acetates | 80–85 |
| 3 | Esterification with methanol + sulfuric acid | Reflux, 65°C | Methyl ester formation | 90–95 |
Purity and Enantiomeric Excess
Chiral purity is critical for biological activity. Enantiomeric excess (ee) is assessed via chiral HPLC, with typical values exceeding 98%. Optical rotation measurements further confirm the stereochemistry.
Data Tables and Reaction Outcomes
| Reaction Step | Reagents | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | NBS, acetic acid | 60°C | 4 hours | 88 | Selective at meta-position |
| Acylation | Thionyl chloride + chloroacetic acid | 80°C | 3 hours | 85 | Complete conversion |
| Esterification | Methanol + sulfuric acid | Reflux | 4 hours | 92 | Purified by recrystallization |
Supporting Research and Literature
- Leivers et al. (2020): Demonstrated a five-step synthesis involving bromination, cyclization, and Suzuki cross-coupling, emphasizing process simplicity and high yield, applicable to this compound's analogs.
- Güngör et al. (2020): Described a route involving refluxing 2-amino-5-iodobenzoic acid with subsequent coupling reactions, which can be adapted for brominated derivatives.
- Patent CN103172529A (2011): Outlined a high-yield synthesis involving tribromide-mediated bromination and subsequent extraction, relevant for large-scale production.
Notes and Optimization Strategies
- Selectivity Control: Use of radical initiators and temperature regulation ensures selective bromination at desired positions.
- Enantiomeric Purity: Employ chiral catalysts or chiral resolution techniques post-synthesis.
- Scale-up: Continuous flow reactors and in-line purification improve throughput and product consistency.
- Environmental Considerations: Use of greener solvents and recycling of reagents reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the bromine atom can yield the corresponding dehalogenated product.
Substitution: The bromine atom can be substituted by various nucleophiles, such as hydroxide, alkoxide, or amine groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium hydroxide or amines in polar solvents like ethanol or water.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s structural features make it a potential candidate for biological studies, particularly in the development of enzyme inhibitors or receptor modulators. Its ability to interact with biological macromolecules can be explored for therapeutic applications.
Medicine
In medicinal chemistry, this compound can be investigated for its pharmacological properties. Its derivatives may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Industry
In the material science industry, Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains. The presence of the bromine atom and the amino group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride, a comparative analysis with structurally or functionally analogous compounds is provided below.
Structural and Functional Analogues
2-(4-Amino-3-Methylphenyl)benzothiazole (DF 203, NSC 674495) Structure: Benzothiazole core with a 4-amino-3-methylphenyl substituent. Metabolism: DF 203 is metabolized by CYP1A1 to 6-hydroxybenzothiazole (6-OH 203), an inactive metabolite. This metabolism is induced in sensitive cancer cells (e.g., MCF-7) and correlates with antitumor activity . Biological Activity: Selective cytotoxicity against breast cancer cells via CYP1A1-mediated bioactivation.
Hypothetical Chloro Analog: Methyl 2-Amino-2-(3-Chloro-5-Methylphenyl)acetate Hydrochloride Structure: Similar to the target compound but replaces bromine with chlorine. Key Differences: Chlorine’s lower atomic weight and electronegativity may reduce lipophilicity and alter metabolic pathways (e.g., dehalogenation vs. hydroxylation). Predicted Activity: Potentially reduced bioactivity compared to brominated analogs due to weaker leaving-group properties.
Methyl 2-Amino-2-(5-Methylphenyl)acetate Hydrochloride (Bromine-Free Analog) Structure: Lacks the bromine substituent at the 3-position. Predicted Activity: Lower cytotoxicity compared to halogenated derivatives, as halogens often enhance binding to hydrophobic enzyme pockets.
Comparative Data Table
Key Findings
- Role of Halogens: Bromine in the target compound may enhance binding to cytochrome P450 enzymes (e.g., CYP1A1 or CYP1B1) compared to non-halogenated analogs, similar to DF 203’s reliance on CYP1A1 for bioactivation .
- Metabolic Stability : The methyl ester in the target compound is likely susceptible to hydrolysis, generating a carboxylic acid derivative. This contrasts with DF 203, which undergoes hydroxylation.
Contradictions and Limitations
- The evidence primarily focuses on benzothiazole derivatives (e.g., DF 203), limiting direct comparisons with phenylacetate esters.
- No experimental data on the target compound’s CYP interactions or antitumor efficacy are available; predictions are based on structural extrapolation.
Biological Activity
Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride is a synthetic compound that belongs to the class of amino acid derivatives, notable for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a bromo-substituted aromatic ring and an amino group , which contribute to its biological interactions. Its molecular formula is , with a molecular weight of approximately 294.6 g/mol. The structural uniqueness is highlighted in the following table:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 294.6 g/mol |
| Functional Groups | Amino, Bromo |
Synthesis
The synthesis of methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride typically involves multi-step organic reactions. Although specific synthetic pathways are not extensively documented, it is known that similar compounds often undergo reactions involving bromo and amino functionalities to enhance their biological activity.
Antimicrobial Properties
Research on analogous compounds suggests that methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride may exhibit antimicrobial properties. For instance, studies on related 2-aminoquinazolinone derivatives have shown promising antimycobacterial activity against Mycobacterium tuberculosis (Mtb). In vitro assays indicated that certain derivatives had low minimum inhibitory concentrations (MIC), suggesting potential efficacy in treating tuberculosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the presence of both the amino group and the bromo substituent can significantly influence the biological activity of the compound. Variations in substituents on the aromatic ring can lead to different interactions with biological targets, enhancing or diminishing activity based on their spatial configuration .
Cytotoxicity Assessments
Cytotoxicity evaluations are crucial for determining the safety profile of new compounds. Initial studies involving similar compounds have shown varying degrees of cytotoxic effects on mammalian cell lines, such as Chinese Hamster Ovarian (CHO) cells. The results indicated that while some derivatives exhibited low toxicity, others showed significant cytotoxicity at higher concentrations .
Case Studies and Research Findings
- Antimycobacterial Activity : A study evaluated the in vitro efficacy of several compounds related to methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride against Mtb. The research highlighted that while some compounds demonstrated significant antimicrobial effects, others lacked efficacy in vivo due to metabolic differences in animal models compared to culture conditions .
- Cytotoxicity Profiles : In a comparative study, various derivatives were tested for cytotoxicity against CHO cells. The results indicated that structural modifications could lead to either enhanced or reduced cytotoxic effects, emphasizing the importance of SAR in drug development .
Q & A
Q. What are the key steps in synthesizing Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate hydrochloride, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves a multi-step process, including the introduction of the bromo and methyl substituents onto the phenyl ring, followed by esterification and hydrochlorination. Reaction parameters such as temperature (reflux conditions at 60–80°C), solvent choice (ethanol or methanol), and stoichiometric ratios significantly impact yield and purity . Optimization requires iterative testing using techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) to monitor intermediate formation.
Q. How is the purity and structural integrity of this compound validated in academic research?
Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, ensuring ≥98% purity. Structural confirmation relies on a combination of NMR (¹H and ¹³C), mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FT-IR) to verify functional groups (e.g., ester, amino, and aromatic bromine) . X-ray crystallography may be used for absolute stereochemical confirmation in enantiomerically pure samples .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Due to its irritant properties (skin, eyes, respiratory system), researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation exposure. Spills require immediate containment with inert absorbents and disposal per hazardous waste regulations .
Advanced Research Questions
Q. How do structural analogs of this compound differ in biological activity, and what computational tools can predict these variations?
Analogs like Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride exhibit altered bioactivity due to substituent effects (e.g., fluorine’s electronegativity vs. bromine’s steric bulk). Molecular docking simulations (AutoDock Vina) and quantitative structure-activity relationship (QSAR) models predict binding affinities to targets such as cyclooxygenase-2 (COX-2) or serotonin receptors . Comparative studies require in vitro assays (e.g., enzyme inhibition or receptor binding) paired with computational validation .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound across studies?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. Researchers should:
- Standardize protocols (e.g., MTT assays for cytotoxicity).
- Validate results using orthogonal methods (e.g., Western blotting alongside ELISA).
- Cross-reference with structurally characterized analogs to isolate substituent-specific effects .
Q. How can synthetic methodologies be adapted to incorporate isotopic labeling for pharmacokinetic studies?
Isotopic labeling (e.g., ¹⁴C or ³H) at the methyl or phenyl positions enables metabolic tracing. This involves modifying the synthesis to include labeled precursors (e.g., ¹³C-methyl iodide) and optimizing reaction conditions to preserve isotopic integrity. Radiolabeled compounds require specialized handling and scintillation counting for detection .
Q. What mechanisms underlie the compound’s interaction with pain and inflammation pathways, and how can these be experimentally validated?
Preliminary studies suggest modulation of prostaglandin synthesis or transient receptor potential (TRP) channels. Mechanistic validation involves:
- Knockout cell lines to identify target receptors.
- Electrophysiological assays (e.g., patch-clamp for ion channel activity).
- In vivo models (e.g., carrageenan-induced inflammation in rodents) paired with cytokine profiling .
Methodological Considerations
Q. What analytical techniques are critical for characterizing degradation products under accelerated stability testing?
Accelerated stability studies (40°C/75% RH for 6 months) use liquid chromatography-mass spectrometry (LC-MS) to identify degradation products like hydrolyzed esters or dehalogenated derivatives. Forced degradation (acid/base/oxidative stress) helps predict degradation pathways .
Q. How can researchers leverage collision cross-section (CCS) data to improve LC-MS identification of this compound in complex matrices?
Predicted CCS values (e.g., 138.6 Ų for [M+H]+) from ion mobility spectrometry (IMS) enhance LC-MS specificity by filtering false positives in biological samples. CCS databases (e.g., METLIN) enable rapid cross-referencing .
Q. What strategies mitigate batch-to-batch variability in pharmacological studies involving this compound?
- Rigorous quality control (QC) using HPLC and NMR for each batch.
- Use of internal standards (e.g., deuterated analogs) in bioanalytical assays.
- Preclinical validation across multiple batches to establish reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
